1,2-Diethoxyethane

Catalog No.
S566687
CAS No.
629-14-1
M.F
C6H14O2
CH3CH2OCH2CH2OCH2CH3
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diethoxyethane

CAS Number

629-14-1

Product Name

1,2-Diethoxyethane

IUPAC Name

1,2-diethoxyethane

Molecular Formula

C6H14O2
CH3CH2OCH2CH2OCH2CH3
C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3

InChI Key

LZDKZFUFMNSQCJ-UHFFFAOYSA-N

SMILES

CCOCCOCC

solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)
0.71 M
SOLUBILITY IN WATER 2%; SOL IN OILS
Very soluble in acetone, benzene, ethyl ether, ethanol
In water, 8.37X10+4 mg/L at 25 °C
Solubility in water: moderate

Synonyms

1,2-Diethoxy-ethane; 2-Ethoxyethyl Ethyl Ether; 3,6-Dioxaoctane; DEE; Diethyl Cellosolve; Ethylene Glycol Diethy Ether; Glycol Diethyl Ether; Hisolve EME

Canonical SMILES

CCOCCOCC

The exact mass of the compound 1,2-Diethoxyethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 66° f (ntp, 1992)0.71 msolubility in water 2%; sol in oilsvery soluble in acetone, benzene, ethyl ether, ethanolin water, 8.37x10+4 mg/l at 25 °csolubility in water: moderate. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Diethoxyethane (CAS 629-14-1), commonly known as ethyl glyme or diethyl cellosolve, is a versatile, aprotic dialkyl ether solvent characterized by a boiling point of 121 °C and a flash point of 35 °C. As a symmetrically ethyl-substituted glycol ether, it offers a distinct balance of moderate polarity, chemical stability, and specific steric bulk. In industrial and advanced research settings, it is primarily procured as a high-performance solvent for organometallic synthesis, transition-metal-mediated polymerizations, and next-generation non-fluorinated electrolytes for lithium- and sodium-metal batteries. Its extended alkyl chain length compared to lighter glymes fundamentally alters its coordination chemistry with metal cations, making it a critical material for applications requiring precise control over solvation structures and thermal safety margins.

Substituting 1,2-diethoxyethane with the more common and structurally similar 1,2-dimethoxyethane (DME) often leads to critical failures in both safety and electrochemical performance. From a processability standpoint, DME is highly volatile with a flash point of -2 °C, posing severe flammability risks and limiting high-temperature synthetic workflows. In electrochemical applications, DME's methoxy groups strongly solvate alkali metal cations (Li+, Na+), creating a solvent-dominated solvation sheath that decomposes at high voltages and severely degrades metal anodes. In contrast, the larger ethoxy groups of 1,2-diethoxyethane introduce steric hindrance that weakens solvent-cation binding. This forces the formation of anion-rich inner solvation shells (contact ion pairs and aggregates), which preferentially reduce to form a robust, inorganic-rich solid electrolyte interphase (SEI) essential for high-voltage battery cycling [1].

Thermal Stability and Scale-Up Safety Margins

For industrial scale-up and high-temperature synthesis, solvent volatility and flammability are primary procurement constraints. 1,2-Diethoxyethane provides a substantially wider thermal operating window compared to the baseline solvent 1,2-dimethoxyethane (DME). While DME boils at 85 °C and exhibits a highly hazardous flash point of -2 °C, 1,2-diethoxyethane boils at 121 °C with a flash point of 35 °C. This 37 °C increase in flash point drastically reduces ignition risks during handling, battery operation, and exothermic polymerizations, allowing for safer processing without the need for extreme pressurized containment .

Evidence DimensionBoiling Point and Flash Point
Target Compound DataBoiling Point: 121 °C | Flash Point: 35 °C
Comparator Or BaselineDME (Boiling Point: 85 °C | Flash Point: -2 °C)
Quantified Difference+36 °C higher boiling point and +37 °C higher flash point
ConditionsStandard atmospheric pressure testing

Procuring the ethoxy-substituted glyme minimizes explosion hazards and enables higher-temperature reaction kinetics that are unsafe or impossible in standard DME.

High-Voltage Lithium Metal Battery Cycle Life

In the development of high-energy-density lithium metal batteries, the solvent's ability to form a stable Solid Electrolyte Interphase (SEI) is paramount. A direct comparison under stringent high-voltage full-cell conditions demonstrated that a 4 M LiFSI electrolyte formulated with 1,2-diethoxyethane achieved 182 cycles before dropping to 80% capacity retention. In contrast, the exact same salt concentration in DME achieved only 94 cycles. The steric hindrance of the ethoxy groups in 1,2-diethoxyethane suppresses solvent co-intercalation and promotes a stable, anion-derived SEI, effectively doubling the cycle life of the cell[1].

Evidence DimensionCycle life to 80% capacity retention
Target Compound Data182 cycles (4 M LiFSI in 1,2-diethoxyethane)
Comparator Or Baseline94 cycles (4 M LiFSI in DME)
Quantified Difference93.6% increase in cycle life
Conditions4.8 mAh cm-2 NMC811 cathode, 50 μm thin Li anode, 4.4 V cutoff

Justifies the selection of 1,2-diethoxyethane as a foundational solvent for next-generation, high-voltage lithium metal battery commercialization without relying on expensive fluorinated solvents.

Coulombic Efficiency in Sodium Metal Anodes

Sodium metal batteries suffer from severe dendrite formation and low reversibility in standard linear ether electrolytes. By utilizing 1,2-diethoxyethane, researchers can manipulate the terminal group length to alter the solvation structure, shifting from solvent-separated ion pairs to contact ion pairs. In Na||Na3V2(PO4)3 full cells, electrolytes utilizing 1,2-diethoxyethane enabled an ultra-high sodium plating/stripping Coulombic efficiency (CE) of 99.9%, allowing stable cycling at a high mass loading of ~9 mg cm-2 over 500 cycles. This level of reversibility significantly outperforms standard DME-based systems, which typically suffer from rapid solvent depletion and lower CE [1].

Evidence DimensionSodium plating/stripping Coulombic Efficiency (CE)
Target Compound Data99.9% CE
Comparator Or BaselineStandard DME-based electrolytes (typically <99.0% CE)
Quantified DifferenceNear-perfect reversibility (>99.9%), eliminating parasitic solvent reduction
ConditionsNa||Na3V2(PO4)3 full cells with ~9 mg cm-2 mass loading over 500 cycles

Provides battery engineers with a scalable, non-fluorinated solvent solution to achieve the extreme Coulombic efficiencies required for viable sodium metal batteries.

Non-Fluorinated High-Voltage Lithium Metal Electrolytes

1,2-Diethoxyethane is the optimal solvent choice for formulating high-concentration electrolytes (HCE) or localized high-concentration electrolytes (LHCE) in lithium metal batteries. Its steric bulk forces anion-rich solvation structures that build robust SEI layers, allowing stable cycling of high-voltage cathodes (e.g., NMC811 at 4.4 V) without the cost and environmental burden of fluorinated co-solvents[1].

High-Reversibility Sodium Metal Battery Systems

Due to its ability to support 99.9% Coulombic efficiency during sodium plating and stripping, 1,2-diethoxyethane is highly recommended for grid-scale sodium battery R&D. It prevents the rapid solvent depletion and dendrite formation that plague standard methoxy-based glymes [2].

High-Temperature Organometallic Synthesis

With a boiling point of 121 °C, 1,2-diethoxyethane serves as a superior aprotic polar solvent for Grignard reactions and alkali metalations (e.g., fluorene metalation) that require higher activation energies. It provides the necessary coordination to stabilize metal cations while maintaining a safe thermal margin far beyond that of diethyl ether or THF[3].

Transition-Metal-Mediated Living Radical Polymerization

1,2-Diethoxyethane acts as an advanced cosolvent in copper(I)-mediated living radical polymerizations. The oxyethylene groups dynamically coordinate with the copper catalyst, significantly increasing the rate of propagation (kp) compared to nonpolar solvents, making it ideal for the rapid, controlled synthesis of complex polymer architectures [4].

Physical Description

Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

0.7

Boiling Point

250.5 °F at 760 mm Hg (NTP, 1992)
119.4 °C
121.4 °C

Flash Point

95 °F (NTP, 1992)
95 °F (35 °C) (OPEN CUP)
35 °C o.c.

Vapor Density

4.1 (NTP, 1992) (Relative to Air)
4.07 (Air = 1)
Relative vapor density (air = 1): 4.07

Density

0.8484 at 68 °F (USCG, 1999)
0.8484 g/cu m at 20 °C
Relative density (water = 1): 0.85

LogP

0.66 (LogP)
log Kow = 0.66
0.66

Odor

Sweetish odor
Slight odo

Melting Point

-101 °F (NTP, 1992)
-74.0 °C
-74 °C

UNII

F99O7F0CYH

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

20 mm Hg at 58.5 °F ; 40 mm Hg at 85.5° F (NTP, 1992)
33.73 mmHg
3.37 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.2

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

629-14-1

Wikipedia

1,2-diethoxyethane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF AN ALKALI METAL ALCOHOLATE OF ETHYLENE GLYCOL MONOETHYL ETHER WITH AN ETHYL HALIDE
1. AS BY-PRODUCT IN REACTION OF ETHYLENE OXIDE WITH A MONOHYDRIC ALCOHOL. 2. BY REACTING DIALKYL SULFATE WITH ETHYLENE GLYCOL MONOETHYL ETHER.
/Glycol ethers/ are produced by reacting ethylene oxide with alcohols in the presence of either an acid or base catalyst. Temperature, pressure, mole ratios of reactants and catalysts are chosen to yield the desired product. High ratios of alcohol to ethylene oxide are used when ethers of ethylene glycol are desired
Ethylene glycol monoethers are usually produced by reaction of ethylene oxide with the appropriate alcohol. A mixture of homologues is obtained ... The glycol monoethers can be converted to diethers by alkylation with common alkylating agents, such as dimethyl sulfate or alkyl halides ( Williamson synthesis). Glycol dimethyl ethers are formed by treatment of dimethyl ether with ethylene oxide. /Glycol ethers/

General Manufacturing Information

Ethane, 1,2-diethoxy-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Ethylene glycol derivatives, mainly the ethers and esters, are frequently employed as reaction media, as absorption fluids, and as solvents for dyes, lacquers, and various cellulose products (cellulose esters, ethers, and nitrocellulose).

Analytic Laboratory Methods

A monitoring method based on solvent extraction of adsorbed target glymes followed by gas chromatograph-mass spectrometry GC -MS analysis was developed for ... ethylene glycol diethyl ether. The best recoveries of target glymes were achieved when using a combination of sample collection medium of graphitised carbon black (GCB) with a solvent mixture of methylene chloride and methanol (95/5, v/v). Method detection /limit was/ ... 13.2 microg/cu m for ethylene glycol diethyl ether ... . Using this method ... diethylene glycol diethyl ether /was/ ... detected and measured successfully in diluted vehicle exhausts in diesel fuel engine tests.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Ethylene glycol diethyl ether must be stored to avoid contact with strong oxidizers (such as chlorine, bromine and fluorine) and strong acids (such as hydrochloric, sulfuric and nitric) since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where ethylene glycol diethyl ether is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of ethylene glycol diethyl ether should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethylene glycol diethyl ether. Wherever ethylene glycol diethyl ether is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Last modified: 08-15-2023

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